Chasmanthin

Description

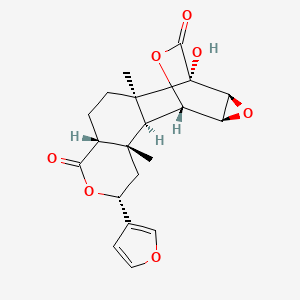

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,5R,8R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11+,12+,13-,14-,15-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOMRNMZLZXJQP-OQDMGONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331717 | |

| Record name | Chasmanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20379-19-5 | |

| Record name | Chasmanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sourcing and Phytogeographical Distribution of Chasmanthin

Identification of Primary Plant Genera and Species Rich in Chasmanthin

This compound, along with similar bitter principles like columbin (B190815) and palmarin, has been identified in several plant species, most notably within the Menispermaceae family. nuaxon.comflorajournal.com

Tinospora Species (e.g., Tinospora cordifolia)

Tinospora cordifolia, commonly known as Guduchi or Amrita, is a climbing shrub native to India. nuaxon.com It is a significant source of this compound. nuaxon.com This plant is widely used in traditional Ayurvedic medicine and is found throughout the Indian subcontinent and other parts of Asia, including China, Sri Lanka, and Bangladesh. Tinospora cordifolia contains a diverse array of chemical constituents, including alkaloids, terpenoids, and glycosides, with this compound being a key bitter compound. nuaxon.com Other species within the Tinospora genus, which comprises about 34 species distributed across tropical and subtropical Asia, Africa, and Australia, may also contain this compound. For instance, this compound has also been reported in Tinospora bakis.

Chasmanthera Species (e.g., Chasmanthera dependens)

Chasmanthera dependens is another primary botanical source of this compound. thesun.ngjournalejmp.com This woody climbing shrub is widely distributed across tropical Africa, from Sierra Leone in the west to Eritrea and Somalia in the east, and extending south to Angola and Zambia. theferns.info It is a member of the Menispermaceae family and is closely related to the Tinospora and Jateorhiza genera. The plant is utilized in traditional African medicine, and research has confirmed the presence of this compound along with other compounds like berberine (B55584) and palmatine. thesun.ng

Other Genera within the Menispermaceae Family

The Menispermaceae family, a large family of flowering plants with approximately 72 genera and 526 species, is known for being a rich source of alkaloids and terpenes. scielo.br This family is predominantly found in tropical regions worldwide. Besides Tinospora and Chasmanthera, other genera within this family have been found to contain this compound and related compounds. For example, Jateorhiza palmata (Calumba) is known to contain this compound, jateorin, and palmarin. theferns.info Similarly, these compounds have been identified in Fibraurea chloroleuca.

Chasmanthera Species (e.g., Chasmanthera dependens)

Geographic Distribution and Ecological Niches of this compound-Producing Flora

The plants that produce this compound are primarily located in tropical and subtropical regions of the world.

Tinospora cordifolia is indigenous to India and is widely distributed from the Himalayas down to the southern peninsula. It is also found in neighboring countries like Bangladesh, Pakistan, and Sri Lanka, as well as in Southeast Asian nations such as Malaysia, Indonesia, and Thailand. This climbing shrub thrives in a variety of soil types, from acidic to alkaline, and requires moderate soil moisture. It is often found climbing on large trees in both tropical and subtropical climates.

Chasmanthera dependens has a broad distribution across tropical Africa. theferns.info It is commonly found in forest margins, savanna, and secondary forests, often near rocky areas. It also grows in dense, moist evergreen forests, semi-deciduous forests, and riverine forests at altitudes up to 1500 meters. This species prefers well-drained soils with ample sunlight and water.

The Menispermaceae family, in general, is widespread in tropical and subtropical regions. For example, the genus Tinospora has species across Asia, Africa, and Australia. The family's distribution suggests that this compound-producing plants are adapted to warm climates and diverse ecological settings, from rainforests to seasonally dry tropical biomes.

Biogeographical and Environmental Factors Influencing this compound Content

The concentration of secondary metabolites like this compound in plants is influenced by a variety of environmental and geographical factors. These factors can include:

Climate: Temperature, precipitation, and light intensity can affect the physiological and biochemical processes in plants, thereby influencing the production of chemical compounds. For instance, studies have shown that temperature fluctuations and light intensity can modulate the synthesis of terpenoids and other secondary metabolites. maxapress.com

Soil Composition: The type of soil, its nutrient content, and pH can impact plant growth and the production of secondary metabolites. maxapress.com Tinospora cordifolia, for example, can grow in a wide range of soils but thrives in well-drained soil rich in organic matter. The plant's ability to grow on different host trees, such as Neem (Azadirachta indica), is believed to enhance its therapeutic properties, suggesting a potential influence of the host on its chemical composition.

Geographic Location and Altitude: Variations in geographical location can lead to differences in the chemical content of medicinal plants. Factors like altitude, wind speed, and annual sunshine duration have been shown to influence the biosynthesis and accumulation of active ingredients.

Biotic Factors: Interactions with other organisms, such as herbivores and pathogens, can also trigger the production of secondary metabolites as a defense mechanism. maxapress.com

While specific research on how these factors directly affect this compound content is limited, the general principles of phytochemistry suggest that the concentration of this compound can vary depending on the specific growing conditions of the plant.

Isolation, Purification, and Structural Elucidation Methodologies for Chasmanthin

Advanced Extraction Techniques from Complex Plant Matrices

The initial step in obtaining Chasmanthin involves its extraction from plant material. Given the compound's structural complexity and potential for degradation, modern and efficient extraction techniques are favored over traditional methods.

Advanced extraction methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been increasingly applied to the extraction of diterpenoid alkaloids and related compounds. mdpi.com These techniques offer several advantages over conventional methods like maceration or Soxhlet extraction, including reduced extraction time, lower solvent consumption, and improved extraction efficiency. The use of ultrasound and microwaves can enhance cell wall disruption, facilitating the release of intracellular components like this compound into the solvent.

Another sophisticated method is pressurized hot water extraction (PHWE) , which utilizes subcritical water as the extraction solvent. This technique has been shown to be effective for extracting a wide range of natural products and can be a greener alternative to solvent-based extractions. The fundamental principle of these modern techniques often revolves around an acid-base extraction, where the plant material is first treated with an acid to protonate alkaloids and other basic compounds, followed by extraction with an organic solvent after basification. mdpi.com

The choice of solvent is critical and is typically guided by the polarity of this compound. Serial exhaustive extraction with solvents of increasing polarity, such as hexane, dichloromethane, acetone, and methanol (B129727), is a common strategy to fractionate the plant extract and simplify the subsequent purification steps. up.ac.za

Chromatographic Fractionation and Purification Strategies

Following extraction, the crude extract containing this compound is a complex mixture of numerous phytochemicals. Therefore, a multi-step chromatographic process is essential to isolate the compound in a pure form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. dovepress.comresearchgate.net Reversed-phase HPLC, often using C18 columns, is commonly employed. This technique separates compounds based on their hydrophobicity. A gradient elution system, where the mobile phase composition is gradually changed (e.g., from a higher polarity solvent mixture like methanol/water to a lower polarity one), is often used to achieve optimal separation of the various components in the extract. Preparative HPLC is then used to isolate a sufficient quantity of the purified compound for structural analysis and other studies. semanticscholar.org

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample. This method is particularly advantageous for the separation of delicate natural products like this compound. CCC operates on the principle of partitioning solutes between two immiscible liquid phases based on their differing partition coefficients. The selection of a suitable biphasic solvent system is crucial for a successful separation. For compounds like furanoditerpenoids, solvent systems such as hexane/methanol/water or chloroform/methanol/water in various ratios are often explored. The gentle nature of CCC minimizes the risk of sample degradation, leading to high recovery of the target compound.

Flash Chromatography and Preparative Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes pressure to increase the flow rate of the mobile phase, thus speeding up the separation process. It is often used as an initial purification step to fractionate the crude extract. Silica gel is a common stationary phase used in flash chromatography for the separation of diterpenoids. The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity, allowing for the separation of compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing this compound.

Further purification of the this compound-rich fractions is often achieved using preparative chromatography, which can include preparative TLC or preparative HPLC, to yield the pure compound.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Once this compound is isolated and purified, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (Excluding raw data)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the structure of organic molecules like this compound. NMR provides detailed information about the carbon-hydrogen framework of the molecule.

The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field. Nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, these nuclei can exist in different spin states with different energy levels. By applying radiofrequency pulses, the nuclei can be excited from a lower energy state to a higher one. The absorption and subsequent emission of energy are detected and plotted as an NMR spectrum.

Key parameters obtained from NMR spectra that are crucial for structure elucidation include:

Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, known as the coupling constant (J), provides information about the connectivity of atoms and the dihedral angles between them, which helps in determining the relative stereochemistry of the molecule.

Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal. This helps in determining the ratio of different types of protons in the molecule.

To fully elucidate a complex structure like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. These include:

¹H NMR: Provides information about the number, environment, and connectivity of protons.

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between coupled protons, helping to establish proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows correlations between protons that are close in space, providing information about the 3D structure and stereochemistry of the molecule.

By systematically analyzing the data from these NMR experiments, along with information from other techniques like Mass Spectrometry (for determining the molecular weight and formula) and X-ray crystallography (for unambiguous determination of the 3D structure in the solid state), the complete and unambiguous structure of this compound can be elucidated.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. nist.gov For this compound, with a molecular formula of C₂₀H₂₂O₇, the monoisotopic mass is calculated to be 374.13655 u.

In a typical mass spectrometry experiment, the molecule is ionized, forming a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecule's mass. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₂₀H₂₂O₇ in this case), distinguishing it from other compounds with the same nominal mass.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is predictable and characteristic of the molecule's structure. For a complex molecule like this compound, which contains lactone rings, a furan (B31954) ring, and an epoxide, the fragmentation pattern would reveal characteristic losses. worldscientific.com For example, the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from lactone rings, or fragmentation of the furan moiety, would produce specific peaks in the mass spectrum. Analyzing these fragmentation pathways helps to piece together the connectivity of the molecule, confirming the proposed structure.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₇ | worldscientific.com |

| Monoisotopic Mass | 374.13655 u |

| Average Mass | 374.385 u | |

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound, containing lactone, hydroxyl, and furan functionalities, would exhibit characteristic absorption bands in an IR spectrum. worldscientific.com

Based on its known structural components, the following IR absorption bands would be expected for this compound:

O-H Stretching: A broad band in the region of 3550-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to sp³ C-H bonds (alkanes), while any peaks above 3000 cm⁻¹ could suggest sp² C-H bonds, such as those in the furan ring.

C=O Stretching (Lactone): Strong, sharp absorption bands are characteristic of carbonyl groups. γ-Lactones and δ-lactones, which are present in this compound, typically absorb in the range of 1780-1735 cm⁻¹. The presence of two lactone rings in this compound might result in superimposed or distinct peaks in this region. worldscientific.com

C=C Stretching: The carbon-carbon double bonds within the furan ring would show absorption bands in the 1680-1450 cm⁻¹ region.

C-O Stretching: The C-O bonds of the lactones, epoxide, and furan ring would produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (-OH) | 3550 - 3200 (broad) | O-H Stretch |

| Carbonyl (Lactone, C=O) | 1780 - 1735 (strong, sharp) | C=O Stretch |

| Alkene (Furan, C=C) | 1680 - 1450 (variable) | C=C Stretch |

| Ether/Lactone/Epoxide (C-O) | 1300 - 1000 (strong) | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectrophotometry UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring electronic transitions. The primary chromophore (light-absorbing part) in this compound is the furan ring. Molecules containing furan rings typically exhibit strong absorption in the UV region. For example, the related compound columbin (B190815) shows a maximum absorption (λmax) at approximately 205-210 nm. worldscientific.com It is expected that this compound would have a similar UV absorption profile, confirming the presence of the furanoid system. The absence of significant absorption in the longer wavelength visible region accounts for the compound being colorless.

Purity Assessment and Analytical Validation of Isolated this compound

After isolation, it is crucial to assess the purity of the compound and validate the analytical methods used for its quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

A typical purity assessment for this compound would involve developing a stability-indicating HPLC method, often with a UV detector (HPLC-UV). The method would be optimized to separate this compound from its isomers, such as Palmarin, and any potential degradation products or impurities from the extraction process. worldscientific.com

The validation of this analytical method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. researchgate.net This involves evaluating several key parameters:

Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components, such as impurities or related compounds. This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (r² ≥ 0.999) for a calibration curve.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of pure this compound standard is added to a sample and the recovery percentage is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD), which should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an HPLC Method

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of the analyte peak | Ensures the method is selective for the analyte. |

| Linearity (r²) | ≥ 0.999 | Confirms a proportional response to concentration. |

| Accuracy (% Recovery) | Typically 98-102% | Measures the trueness of the results. |

| Precision (RSD) | ≤ 2% | Demonstrates the reproducibility of the method. |

| Robustness | No significant change in results with minor parameter variations | Confirms the reliability of the method. |

Successful validation of these parameters ensures that the HPLC method is reliable for the routine quality control and purity determination of isolated this compound.

Biosynthetic Pathways and Metabolic Engineering of Chasmanthin

Precursor Compounds and Initial Stages of Diterpenoid Biosynthesis

The biosynthesis of all terpenoids, including chasmanthin, originates from two simple five-carbon (C5) precursor molecules: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these universal building blocks are produced through two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The initial stage of diterpenoid biosynthesis involves the sequential condensation of three molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by geranylgeranyl diphosphate synthase (GGPPS) to yield the 20-carbon (C20) compound, (E,E,E)-geranylgeranyl diphosphate (GGPP). GGPP is the universal precursor for the entire family of diterpenoids.

Following the formation of GGPP, the pathway diverges to create the vast array of diterpenoid skeletons. The formation of the characteristic bicyclic decalin core of clerodane diterpenoids, such as this compound, is initiated by a class of enzymes known as diterpene synthases (diTPSs). This crucial step involves the protonation-initiated cyclization of the linear GGPP molecule into a specific carbocation intermediate, which is then stabilized and rearranged to form the foundational clerodane scaffold.

Enantioselective and Regioselective Enzymatic Transformations Leading to this compound

While the specific enzymes responsible for converting the initial clerodane skeleton into this compound have not been fully characterized, the process undoubtedly involves a series of highly specific enzymatic transformations. Based on the biosynthesis of other complex diterpenoids, this later stage of the pathway is primarily orchestrated by cytochrome P450-dependent monooxygenases (CYPs) and other oxidoreductases.

These enzymatic reactions are characterized by their remarkable enantioselectivity and regioselectivity, meaning they act on specific atoms of the substrate molecule with a precise three-dimensional orientation. This precision is responsible for installing the various functional groups found in the final this compound molecule, including hydroxyl groups and the distinctive furanolactone rings. researchgate.net The formation of the furan (B31954) ring, for instance, is a key modification that distinguishes this compound and related compounds like columbin (B190815) and palmarin. researchgate.net The sequence of these oxidative modifications is critical in determining the final structure and stereochemistry of the molecule.

Genetic Regulation and Expression of Biosynthetic Enzymes

The biosynthesis of plant secondary metabolites like this compound is under complex genetic control, ensuring that these compounds are produced at the right time, in the right place, and in response to specific developmental or environmental signals. mdpi.com The expression of the genes encoding biosynthetic enzymes, such as the putative clerodane-specific diTPS and the subsequent CYPs, is typically coordinated at the transcriptional level. semanticscholar.org

This regulation is primarily mediated by transcription factors (TFs), which are proteins that bind to specific regions of DNA to control the rate of gene transcription. mdpi.com In many plant secondary metabolism pathways, TFs belonging to the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families form regulatory complexes (known as MBW complexes) that activate pathway genes. mdpi.com It is highly probable that the this compound biosynthetic pathway is governed by a similar network of regulatory genes, which would control the expression of the necessary enzymes in a coordinated fashion. Environmental triggers, such as pathogen attack or elicitor molecules, can induce the expression of these TFs, leading to an increase in the production of defense-related compounds like this compound.

Metabolic Engineering Approaches for Enhanced this compound Production in Host Systems

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. This approach holds significant promise for enhancing the yield of valuable plant-derived compounds like this compound, overcoming the limitations of low natural abundance. Several strategies could be applied:

Overexpression of Rate-Limiting Enzymes : Once the key enzymes of the this compound pathway are identified, particularly the first committed enzyme (a putative clerodane synthase) or other slow-acting enzymes, their corresponding genes can be overexpressed in the native plant to boost metabolic flux towards this compound.

Blocking Competing Pathways : The precursor GGPP is used in multiple biosynthetic pathways. By down-regulating or knocking out genes for enzymes in competing pathways (e.g., those leading to gibberellins (B7789140) or carotenoids), more GGPP can be channeled into diterpenoid synthesis, potentially increasing this compound yields.

Heterologous Production : This advanced strategy involves transferring the entire biosynthetic pathway for this compound into a fast-growing, easily scalable host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. This requires identifying all the necessary genes, optimizing their expression in the new host, and balancing the pathway to achieve efficient production. This approach offers a sustainable and controlled method for industrial-scale production.

In Vitro Plant Cell and Organ Culture Techniques for this compound Biosynthesis

In vitro plant culture techniques provide a powerful, controlled alternative to whole-plant cultivation for producing secondary metabolites. These methods, which involve growing plant cells, tissues, or organs under sterile laboratory conditions, are independent of geographical and seasonal variations.

For this compound, cell or organ cultures of Tinospora cordifolia could be established as bio-factories. Common techniques include:

Cell Suspension Cultures : Callus (an undifferentiated mass of cells) is induced from a plant explant and then transferred to a liquid medium, where it grows as a suspension. These cultures can be scaled up in bioreactors for large-scale production.

Hairy Root Cultures : These are derived by infecting plant tissue with Agrobacterium rhizogenes. The resulting "hairy roots" are genetically stable and often exhibit high growth rates and stable production of secondary metabolites.

To enhance this compound yields in these in vitro systems, various optimization strategies can be employed. These include modifying the nutrient media, applying precursors to the culture to feed the biosynthetic pathway, and using elicitors (such as jasmonates or salicylic (B10762653) acid) to stimulate the plant's natural defense responses and trigger a significant increase in secondary metabolite production.

Pharmacological Modalities and Mechanistic Investigations of Chasmanthin Pre Clinical Focus

Anti-inflammatory Actions of Chasmanthin

This compound has demonstrated significant anti-inflammatory effects in various pre-clinical studies. These actions are attributed to its ability to modulate key components of the inflammatory cascade.

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β)

A crucial aspect of this compound's anti-inflammatory profile is its capacity to suppress the production of pro-inflammatory cytokines. Infiltration of immune cells like macrophages and neutrophils, and the subsequent release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), are known to exacerbate and prolong inflammatory responses. Studies have shown that in response to inflammatory stimuli, the levels of TNF-α and IL-1β are significantly elevated.

TNF-α, a key player in the inflammatory cascade, can trigger the production of other cytokines like IL-1β, induce cell death, and activate leukocytes. Both TNF-α and IL-1β are implicated in delaying the healing process in inflammatory conditions by suppressing microcirculation in affected tissues. Pre-clinical models have demonstrated that this compound can effectively reduce the heightened levels of these pro-inflammatory mediators, thereby mitigating the inflammatory response.

Inhibition of Key Inflammatory Enzymes (e.g., COX pathways)

The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.comlecturio.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and its expression is upregulated during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. patsnap.com

While direct inhibition of COX enzymes by this compound is not explicitly detailed in the provided search results, the anti-inflammatory actions of the plant it is derived from, Chasmanthera dependens, are well-documented. The plant extract has been shown to possess anti-inflammatory properties, and it is plausible that this compound, as one of its active constituents, contributes to this effect, potentially through modulation of the COX pathways. Further research is needed to specifically elucidate the direct interaction of this compound with COX-1 and COX-2 enzymes.

Regulation of Cellular Signaling Pathways in Inflammatory Cascades

The inflammatory response is a complex process orchestrated by a network of intracellular signaling pathways. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade involved in mediating the effects of many cytokines, including those that drive inflammation. For instance, cytokines like IL-6 activate the JAK/STAT3 pathway, which plays a significant role in both pro- and anti-inflammatory processes depending on the cellular context. While the direct effects of this compound on these specific pathways are still under investigation, its ability to modulate pro-inflammatory cytokine levels suggests an interaction with these upstream signaling events.

In Vitro Cellular Models of Inflammation

In vitro models are instrumental in dissecting the cellular and molecular mechanisms of anti-inflammatory agents. A commonly used model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory mediators. mdpi.com These models allow for the direct assessment of a compound's ability to inhibit the production of cytokines like TNF-α and IL-1β.

Other in vitro systems, such as patient-derived organoids, are emerging as powerful tools to study inflammation in a more physiologically relevant context. These "mini-organs" can recapitulate the complexity of tissues and are used to investigate epithelial barrier function and the effects of compounds on cytokine-induced damage. Although specific studies using these advanced models for this compound were not identified, they represent a promising avenue for future research to further elucidate its anti-inflammatory mechanisms.

In Vivo Animal Models of Acute and Chronic Inflammation

Animal models are crucial for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context. scielo.br Acute inflammation models, such as xylene-induced ear edema and carrageenan- or egg albumin-induced paw edema in rats, are frequently used to assess the anti-edematous effects of test substances. scielo.br These models involve the induction of a localized inflammatory response characterized by fluid accumulation and immune cell infiltration. scielo.br

For instance, in a study on indomethacin-induced gastric ulcers in rats, an in vivo model of inflammation, the administration of the methanol (B129727) extract of Chasmanthera dependens, which contains this compound, demonstrated healing potentials. This suggests that this compound contributes to the anti-inflammatory effects observed in vivo.

Antioxidant Capacities and Free Radical Scavenging Mechanisms of this compound

In addition to its anti-inflammatory properties, this compound is recognized for its antioxidant potential. ontosight.ai Antioxidants play a vital role in protecting cells from damage caused by free radicals, which are unstable molecules that can lead to oxidative stress, a condition implicated in various diseases. mdpi.com

The antioxidant activity of a compound can be exerted through various mechanisms, including:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant transfers an electron to the free radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the free radical.

Below is a table summarizing the antioxidant activities of extracts from plants known to contain this compound.

| Plant Extract | Assay | Results | Reference |

| Chasmanthera dependens root (chloroform extract) | DPPH radical scavenging | EC50 of 647.67 µg/mL | mdpi.com |

| Chasmanthera dependens root (chloroform extract) | Hydrogen peroxide scavenging | EC50 of 57.78 ± 2.93 µg/mL | mdpi.com |

| Chasmanthera dependens root (chloroform extract) | Ferric reducing antioxidant power (FRAP) | 21.18 ± 0.15 µg GAE at 15.6 µg/mL | mdpi.com |

| Chasmanthera dependens root (chloroform extract) | Total antioxidant capacity (TAC) | 15.22 ± 7.81 µg AAE at 15.6 µg/mL | mdpi.com |

| Aconitum chasmanthum rhizome (methanolic extract) | DPPH radical scavenging | IC50 of 163.71 ± 2.69 μg/mL | |

| Aconitum chasmanthum rhizome (methanolic extract) | Superoxide (B77818) radical scavenging (SOR) | IC50 of 173.69 ± 4.91 μg/mL | |

| Aconitum chasmanthum rhizome (methanolic extract) | Hydroxyl radical scavenging (OH) | IC50 of 159.64 ± 2.43 μg/mL |

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GSH)

Preclinical research investigating the effects of this compound-containing extracts, particularly from Tinospora cordifolia, suggests a capacity to bolster the endogenous antioxidant defense system. This system includes key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), which are crucial for neutralizing harmful reactive oxygen species (ROS).

Studies in animal models have demonstrated that administration of Tinospora cordifolia extract can counteract chemically-induced decreases in antioxidant enzyme activity. For instance, in a study involving cadmium-induced renal toxicity in Wistar rats, treatment with cadmium alone resulted in a significant reduction in the activities of SOD, CAT, glutathione peroxidase (GPX), and glutathione S-transferase (GST) in the kidneys. Co-administration of Tinospora cordifolia extract, however, led to a significant restoration of these enzyme levels, suggesting a protective effect against oxidative damage. Another study using a bleomycin-induced hepatotoxicity model in mice showed that BLM exposure caused a statistically significant decrease in SOD and CAT activities. Treatment with T. cordifolia extract not only prevented this decline but increased the levels of both enzymes, indicating a potent antioxidant-enhancing capability.

Similarly, in a model of N-nitrosodiethylamine (DEN)-induced liver cancer in rats, the levels of SOD, CAT, and GPx were significantly diminished in the cancer-bearing animals. Pretreatment with an ethanolic extract of T. cordifolia brought the activities of these antioxidant enzymes back towards normal levels. The non-enzymatic antioxidant glutathione (GSH) was also depleted in cadmium-treated rats, a trend that was significantly reversed with co-treatment of Tinospora cordifolia extract. This suggests the extract helps maintain the cellular pool of this critical antioxidant.

Table 1: Effect of Tinospora cordifolia Extract (TCE) on Antioxidant Enzyme Activities in Animal Models This table is interactive. Click on headers to sort.

| Model | Enzyme/Antioxidant | Observation | Reference |

|---|---|---|---|

| Cadmium-induced nephrotoxicity in rats | SOD, CAT, GPX, GST | Significantly decreased with Cadmium; significantly increased with TCE co-treatment. | |

| Cadmium-induced nephrotoxicity in rats | GSH | Significantly decreased with Cadmium; significantly increased with TCE co-treatment. | |

| Bleomycin-induced hepatotoxicity in mice | SOD, CAT | Significantly decreased with Bleomycin; significantly increased with T. cordifolia extract treatment. | |

| DEN-induced hepatotoxicity in rats | SOD, CAT, GPx | Significantly decreased with DEN; levels increased towards normal with T. cordifolia extract treatment. |

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

While direct mechanistic studies on this compound's capacity to scavenge ROS and RNS are not extensively detailed in available literature, the antioxidant activity of Tinospora cordifolia extracts, which contain this compound, is well-documented. This activity is often attributed to the synergistic effect of its various constituents, including phenolics, flavonoids, and diterpenoid lactones. Extracts of the plant have been shown to possess free-radical scavenging activity against reactive oxygen and nitrogen species. The plant's ability to neutralize free radicals is considered a key part of its therapeutic effects, such as its protective action against toxicity induced by substances like aflatoxin.

Attenuation of Lipid Peroxidation and Protein Carbonylation

Oxidative stress leads to the damaging oxidation of cellular components, including lipids and proteins, through processes known as lipid peroxidation and protein carbonylation. Preclinical studies on this compound-containing extracts indicate a protective role against these forms of molecular damage.

Lipid peroxidation, often measured by the levels of malondialdehyde (MDA), is a marker of oxidative damage to cell membranes. In a study on bleomycin-induced liver toxicity, the Tinospora cordifolia extract demonstrated a significant ability to reduce membrane lipid peroxidation. Similarly, in a rat model of cadmium toxicity, a significant increase in lipid peroxidation was observed, which was effectively decreased by co-treatment with Tinospora cordifolia extract. Research on N-nitrosodiethylamine-induced liver cancer also reported increased levels of lipid peroxidation, which were lowered by the administration of the plant extract. It has been suggested that the alkaloids within T. cordifolia are responsible for inhibiting this process.

Protein carbonylation is another marker of severe oxidative damage. In the cadmium-induced toxicity model, a significant rise in protein carbonyl content was noted in the treated rats. Concurrent administration of Tinospora cordifolia extract significantly lowered these levels, indicating a protective effect against protein oxidation.

Table 2: Effect of Tinospora cordifolia Extract on Markers of Lipid Peroxidation and Protein Carbonylation This table is interactive. Click on headers to sort.

| Model | Marker | Observation | Reference |

|---|---|---|---|

| Cadmium-induced nephrotoxicity in rats | Lipid Peroxidation | Significantly increased with Cadmium; significantly decreased with TCE co-treatment. | |

| Cadmium-induced nephrotoxicity in rats | Protein Carbonyl Content | Significantly increased with Cadmium; significantly decreased with TCE co-treatment. | |

| Bleomycin-induced hepatotoxicity in mice | Lipid Peroxidation (MDA) | Increased with Bleomycin; reduced with T. cordifolia extract treatment. | |

| DEN-induced hepatotoxicity in rats | Lipid Peroxidation | Significantly increased with DEN; decreased with T. cordifolia extract treatment. |

In Vitro Oxidative Stress Models

Specific studies utilizing in vitro oxidative stress models to evaluate the protective effects of isolated this compound are not prominent in the reviewed literature. However, the antioxidant potential of Tinospora cordifolia extracts, which contain this compound, has been confirmed in various in vitro assays. These assays typically measure the extract's ability to scavenge synthetic free radicals or inhibit oxidative processes in a cell-free environment. For example, studies have demonstrated the extract's ability to inhibit lipid peroxidation in vitro. Such findings provide the foundational evidence for the antioxidant effects observed in more complex biological systems.

In Vivo Models of Oxidative Damage

The protective effects of this compound-containing Tinospora cordifolia extracts against oxidative damage have been substantiated in several in vivo models. These studies often involve inducing toxicity with a chemical agent known to generate oxidative stress and then assessing the ameliorative effects of the plant extract.

Key findings from these models include:

Cadmium-Induced Nephrotoxicity: In Wistar rats, Tinospora cordifolia extract protected against kidney damage by reducing lipid peroxidation and protein carbonylation while simultaneously boosting the levels of depleted antioxidant enzymes (SOD, CAT, GPX, GST) and glutathione.

Bleomycin-Induced Hepatotoxicity: In a mouse model, the extract offered significant hepatic protection by improving SOD and CAT levels and reducing MDA, thereby mitigating oxidative stress in the liver.

N-nitrosodiethylamine-Induced Hepatotoxicity: In a rat model of liver cancer, the extract demonstrated a therapeutic effect by lowering lipid peroxidation and restoring the levels of crucial antioxidant enzymes (SOD, CAT, GPx) and non-enzymatic antioxidants.

Aflatoxin-Induced Nephrotoxicity: The protective effects of the extract against kidney damage from aflatoxin are attributed to its antioxidant properties, which lower levels of thiobarbituric acid reactive substances and enhance antioxidant enzymes.

These in vivo studies collectively support the potent antioxidant and protective capabilities of the extract, with this compound being one of its key diterpenoid constituents.

Immunomodulatory Properties of this compound

Effects on Humoral Immune Responses

Humoral immunity is a critical component of the adaptive immune response, mediated by antibodies produced by B lymphocytes (B cells), which defend against extracellular pathogens and their toxins. microrao.com The activation of B cells is a key initiating event, often requiring interaction with helper T cells.

While direct evidence detailing the effects of isolated this compound on humoral immunity is scarce, the immunomodulatory properties of Tinospora cordifolia are well-recognized. The plant's extracts have been shown to activate immune effector cells, including the differentiation of B cells. The immunomodulatory activity of T. cordifolia is attributed to its diverse phytochemicals, which include alkaloids, polysaccharides, and diterpenoid lactones like this compound. These constituents are believed to work synergistically to enhance immune responses, although the precise mechanism and the specific role of this compound within this context require further focused investigation.

Modulation of Cell-Mediated Immune Function

Cell-mediated immunity is a critical arm of the adaptive immune response that does not involve antibodies but rather the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines to eliminate pathogens. While direct studies on this compound's role are scarce, extracts of plants containing this compound have shown immunomodulatory properties.

Extracts from Tinospora cordifolia, which contain this compound along with other compounds like columbin (B190815) and palmarin, are recognized for their ability to improve the immune system and the body's resistance to infections. These immunomodulatory effects are attributed to the synergistic action of its various constituents. The plant is known to possess immunostimulant properties, potentially affecting both innate and adaptive immune responses. For instance, certain active compounds isolated from Tinospora cordifolia have been shown to enhance phagocytic activity and the generation of reactive oxygen species in human neutrophil cells.

Influence on Immune Cell Proliferation and Differentiation

The proliferation and differentiation of immune cells, particularly T-cells, are fundamental processes in mounting an effective immune response. Upon activation, T-cells expand and differentiate into effector cells that carry out specific functions.

There is currently a lack of specific research data on the influence of isolated this compound on the proliferation and differentiation of immune cells. However, studies on plant extracts containing a variety of compounds, including this compound, suggest potential immunomodulatory activity. For example, some compounds from Tinospora cordifolia have been reported to possess cytotoxic and immunomodulatory effects, which implies an interaction with immune cell functions like proliferation. Carotene supplementation in a mouse model was shown to increase SARS-CoV-2 antigen-specific splenocyte proliferation, demonstrating how specific compounds can influence immune cell expansion. Further research is necessary to determine if this compound itself has any direct or synergistic role in modulating the proliferation and differentiation of key immune cells such as T-cells and B-cells.

In Vivo Models of Immune Response Modulation

In vivo models are crucial for understanding the complex, systemic effects of a compound on the immune system within a living organism. These models allow for the examination of longitudinal transcriptomic responses and the interplay between different immune cell populations following an immune perturbation.

Direct in vivo studies focusing on the immune-modulating effects of isolated this compound have not been prominently reported. Research has instead focused on plant extracts known to contain this compound. For example, Tinospora cordifolia extracts have been studied in vivo and are noted for their immunomodulatory responses, including effects on T and B cells. Animal models have been instrumental in demonstrating that cell-mediated responses can effectively control parasite growth, but these responses are also tightly regulated to prevent host pathology. A study on carotene supplementation in a mouse vaccination model provides an example of an in vivo approach to assess how a specific compound modulates immune responses, including splenocyte proliferation and gut microbiota composition. To ascertain the specific in vivo immunological effects of this compound, future studies would need to administer the purified compound in relevant animal models of immune response.

Gastro-protective Effects of this compound

While direct evidence for the gastroprotective effects of isolated this compound is limited, studies on methanol extracts from the stem of Chasmanthera dependens (MECD), a plant rich in this compound, provide significant insights into its potential role in protecting the gastric mucosa. tandfonline.com

Preservation of Gastric Mucosal Integrity

The integrity of the gastric mucosa is maintained by a balance between aggressive factors (like acid and pepsin) and defensive mechanisms (like mucus secretion and adequate blood flow). Disruption of this balance can lead to mucosal injury and ulceration.

Studies on MECD in indomethacin-induced gastric ulcer models in rats have shown significant gastroprotective activity. tandfonline.com Treatment with the extract resulted in a marked decrease in the ulcer score and ulcer index, with a corresponding increase in mucus content. tandfonline.com This suggests that constituents within the extract, which include this compound, contribute to the reinforcement of the pre-epithelial mucus barrier, a critical component of gastric mucosal defense. The protective effect of the extract was also associated with the downregulation of pro-inflammatory cytokines and the enhancement of antioxidant enzyme activities, which collectively help preserve the structural integrity of the mucosa. tandfonline.com

Table 1: Effect of Chasmanthera dependens Methanol Extract (MECD) on Ulcerogenic Parameters Data derived from a study on indomethacin-induced gastric ulcers in rats. tandfonline.com

| Treatment Group | Ulcer Score | Ulcer Index (UI) | Mucus Content | Percentage Healing |

|---|---|---|---|---|

| Indomethacin Alone | High | High | Decreased | 0% |

| MECD (200 mg/kg) | Significantly Decreased | Significantly Decreased | Increased | 78.48% |

| MECD (400 mg/kg) | Significantly Decreased | Significantly Decreased | Increased | 84.74% |

| Cimetidine (50 mg/kg) | Significantly Decreased | Significantly Decreased | Increased | 80.34% |

Anti-apoptotic Effects in Gastric Epithelial Cells

Apoptosis, or programmed cell death, is a normal process for eliminating aged or damaged cells in the gastric mucosa. However, excessive apoptosis induced by factors like NSAIDs can impair mucosal defense and contribute to ulcer formation. Conversely, inhibiting apoptosis can be a mechanism of gastroprotection.

In studies investigating the healing potential of MECD on indomethacin-induced ulcers, the extract demonstrated a significant ability to counteract oxidative stress, a known trigger of apoptosis. tandfonline.com Treatment with MECD led to a significant, dose-dependent increase in the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as reduced glutathione (GSH). tandfonline.com Concurrently, the extract reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cell damage. By mitigating oxidative stress, the extract likely reduces the apoptotic signaling cascade in gastric epithelial cells, thereby promoting cell survival and facilitating mucosal repair. While these effects are attributed to the whole extract, the presence of this compound suggests it may contribute to this anti-apoptotic and antioxidant activity. tandfonline.com

Table 2: Effect of Chasmanthera dependens Methanol Extract (MECD) on Gastric Mucosal Biomarkers Data derived from a study on indomethacin-induced gastric ulcers in rats. tandfonline.com

| Biomarker | Indomethacin Alone Group | MECD (200 & 400 mg/kg) Treated Group |

|---|---|---|

| TNF-α (pro-inflammatory) | Significantly Increased | Significantly Decreased |

| IL-1β (pro-inflammatory) | Significantly Increased | Significantly Decreased |

| Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Increased |

| Catalase (CAT) | Significantly Decreased | Significantly Increased |

| Glutathione (GSH) | Significantly Decreased | Significantly Increased |

| Malondialdehyde (MDA) | Significantly Increased | Significantly Decreased |

Influence on Gastric Prostaglandin (B15479496) Levels and Angiogenesis

Pre-clinical research indicates that the mechanisms behind the gastroprotective effects of plant extracts containing this compound involve the modulation of key biochemical mediators, including gastric prostaglandins and angiogenic factors. A study investigating the healing potential of a methanol extract of Chasmanthera dependens stem, a known source of this compound, on indomethacin-induced gastric ulcers in rats, provided insight into these mechanisms.

Following the induction of ulcers, the levels of Prostaglandin E2 (PGE2), a crucial cytoprotective agent in the gastric mucosa, were significantly reduced. Treatment with the Chasmanthera dependens extract was observed to significantly increase the concentration of PGE2 in the gastric tissue of the test animals. Prostaglandins play a vital role in mucosal defense by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell restitution.

In addition to influencing prostaglandin levels, the extract also affected angiogenesis, the formation of new blood vessels, which is critical for ulcer healing. The study measured the gastric mucosal concentration of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis. In the ulcerated group, VEGF levels were markedly decreased. Administration of the Chasmanthera dependens extract led to a significant elevation in VEGF levels, suggesting a pro-angiogenic effect that could contribute to the accelerated healing of gastric lesions.

Table 1: Effect of Chasmanthera dependens Extract on Gastric Healing Markers

| Parameter | Control Group | Indomethacin-Induced Ulcer Group | Indomethacin + C. dependens Extract Group |

| PGE2 (pg/mg protein) | Normal | Significantly Decreased | Significantly Increased |

| VEGF (pg/mg protein) | Normal | Significantly Decreased | Significantly Increased |

| Data derived from a pre-clinical study on indomethacin-induced gastric ulcer healing in rats. |

In Vivo Models of Gastric Ulceration

The gastroprotective and healing properties of this compound-containing extracts have been evaluated using established in vivo models of gastric ulceration. A primary model utilized in this research is the non-steroidal anti-inflammatory drug (NSAID)-induced ulcer model, specifically using indomethacin. Indomethacin is known to cause gastric damage by inhibiting the synthesis of prostaglandins, which are essential for maintaining the integrity of the gastric mucosal barrier.

In a representative study, gastric ulcers were induced in rats through the administration of indomethacin. This method reliably produces observable gastric lesions, inflammation, and disruption of the mucosal layers. The subsequent treatment with a methanol extract of Chasmanthera dependens stem allowed researchers to assess its therapeutic effects. The evaluation included macroscopic examination of the stomach to measure the ulcer index and histopathological analysis of gastric tissue to observe cellular changes, such as regeneration of epithelial cells, reduction of inflammatory cell infiltration, and restoration of the mucosal architecture. Such models are crucial for demonstrating the ulcer-healing efficacy and for exploring the underlying protective mechanisms in a whole-organism system.

Cardioprotective Potential of this compound

Emerging research on phytoconstituents has highlighted the potential cardioprotective effects of compounds found in plants such as Tinospora cordifolia, which is a known source of this compound. Studies utilizing extracts from this plant point towards a beneficial role in mitigating cardiac damage in various experimental models.

Attenuation of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage is paradoxically exacerbated when blood flow is restored to a previously ischemic area of the heart. This process is a significant contributor to the final infarct size following a heart attack.

The cardioprotective activity of an alcoholic extract of Tinospora cordifolia was investigated in a rat model where myocardial ischemia was induced by the surgical occlusion of a coronary artery, followed by a period of reperfusion. The findings from this study indicated that pre-treatment with the extract resulted in a significant reduction in the myocardial infarct size compared to the control group. This suggests that constituents within the extract, which include this compound, may confer protection against the cellular damage initiated during reperfusion.

Reduction of Cardiac Oxidative Stress Markers

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological mechanism in myocardial I/R injury and other cardiovascular diseases. This oxidative damage targets cellular components, including lipids, leading to lipid peroxidation.

In a study evaluating the cardioprotective effects of a Tinospora cordifolia extract in an experimental model of myocardial ischemia, a key marker of oxidative stress was measured. The results showed that treatment with the extract led to a significant decrease in the levels of lipid peroxides within the heart tissue. This reduction in oxidative damage points to the antioxidant activity of the plant's phytoconstituents as a likely mechanism for its cardioprotective effects.

Table 2: Effect of Tinospora cordifolia Extract on Myocardial Injury Markers

| Parameter | Ischemia-Reperfusion Control Group | Ischemia-Reperfusion + T. cordifolia Extract Group |

| Myocardial Infarct Size | Large | Significantly Reduced |

| Lipid Peroxide Levels | Elevated | Significantly Decreased |

| Data derived from a pre-clinical study on myocardial ischemia-reperfusion injury in rats. |

Modulation of Cardiac Enzyme Levels in Animal Models

When cardiac muscle cells are damaged, intracellular enzymes are released into the bloodstream, serving as biomarkers for myocardial injury. Key cardiac enzymes include creatine (B1669601) phosphokinase (CPK) and its isoenzyme CK-MB, which are elevated following a myocardial infarction.

Studies investigating the cardioprotective effects of plant extracts often measure the serum levels of these enzymes in animal models of induced myocardial injury. For instance, in a study on the effects of Tinospora cordifolia extract against isoprenaline-induced myocardial infarction in rats, the modulation of cardiac enzyme levels was a key indicator of cardioprotection. The administration of isoprenaline typically causes a significant elevation in serum levels of marker enzymes, indicating severe myocardial damage. Treatment with the plant extract was found to attenuate these increases, suggesting a stabilizing effect on the myocardial membrane and a reduction in the extent of necrosis.

In Vivo Models of Cardiotoxicity

In vivo models are indispensable for evaluating the potential of therapeutic agents to protect the heart from toxic insults or pathological damage. These models aim to replicate human cardiovascular diseases in animals, allowing for the study of disease mechanisms and the efficacy of potential treatments.

For assessing cardioprotective potential, common models include chemically-induced cardiotoxicity and surgically-induced ischemia. For example, the administration of drugs like doxorubicin (B1662922) or high doses of catecholamines like isoproterenol (B85558) can be used to induce cardiac damage and heart failure in rodents. Another widely used model is the surgical ligation of a coronary artery to induce myocardial ischemia, followed by reperfusion to study I/R injury. In studies involving Tinospora cordifolia extracts, which contain this compound, both isoproterenol-induced myocardial injury and surgical coronary artery occlusion have been utilized in rats to demonstrate the extract's cardioprotective capabilities. These models allow for the assessment of various endpoints, including infarct size, cardiac enzyme levels, oxidative stress markers, and histopathological changes.

Hepatoprotective Activities of this compound

This compound is a furanoditerpenoid found in plants such as Tinospora cordifolia. mdpi.com While direct preclinical studies on isolated this compound are not extensively documented, the hepatoprotective activities of extracts from plants containing this compound have been investigated. Tinospora cordifolia, a well-known medicinal plant in Ayurveda, possesses established hepatoprotective, antioxidant, and immunomodulatory properties. The protective effects of this plant against liver ailments are often attributed to a combination of its active constituents, which include alkaloids like berberine (B55584) and palmatine, as well as diterpenoids such as this compound. mdpi.com

The hepatoprotective potential of plant extracts containing this compound has been frequently evaluated using models of toxin-induced liver injury. Carbon tetrachloride (CCl4) is a widely used hepatotoxin in experimental studies because it reliably induces liver damage through mechanisms involving free radical generation and oxidative stress. Preclinical research on rats has demonstrated that treatment with Tinospora cordifolia extract offers significant protection against CCl4-induced hepatopathy. In these studies, the plant extract helped to ameliorate the severe cellular damage caused by the toxin. The hepatoprotective action is attributed to the synergistic effect of its various phytochemicals, which include this compound. mdpi.com These compounds are thought to protect liver cells from damage induced by a range of toxic substances, including chemicals and drugs.

A primary mechanism underlying the hepatoprotective effect of medicinal plants like Tinospora cordifolia is the modulation of the liver's antioxidant status. Oxidative stress is a major factor in the pathology of toxin-induced liver injury, characterized by the depletion of endogenous antioxidants and an increase in lipid peroxidation. The administration of CCl4, for example, generates excessive free radicals that inhibit antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and deplete reduced glutathione (GSH).

Studies on extracts of Tinospora cordifolia, which contains this compound, have shown that they can effectively counteract these effects. Treatment with the extract has been found to enhance the activities of SOD, CAT, glutathione peroxidase, and glutathione-S-transferase in the kidney, indicating a potent antioxidant capability. In models of liver injury, these extracts help restore the levels of hepatic antioxidant enzymes and reduce malondialdehyde (MDA), a key indicator of lipid peroxidation. This restoration of the antioxidant balance is crucial for protecting hepatocytes from oxidative damage.

Preclinical evaluation of potential hepatoprotective agents relies on various established in vivo models that simulate human liver diseases. These models are essential for understanding the mechanisms of liver injury and for screening therapeutic compounds.

Commonly used chemical-induced models include:

Carbon Tetrachloride (CCl4) Model : This is one of the most frequently used models to induce acute and chronic liver injury. CCl4 is metabolized by cytochrome P450 enzymes in the liver to form highly reactive free radicals, which trigger lipid peroxidation, inflammation, and hepatocellular necrosis. This model is particularly relevant for testing agents with antioxidant properties and has been used to validate the hepatoprotective effects of Tinospora cordifolia extracts.

Acetaminophen (APAP) Model : Overdose of APAP is a primary cause of acute liver failure in humans. This model mimics drug-induced liver injury (DILI) where a toxic metabolite depletes hepatic glutathione stores, leading to oxidative stress and mitochondrial dysfunction, culminating in hepatocyte necrosis.

D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) Model : This model induces a robust inflammatory response. D-GalN sensitizes hepatocytes to the effects of LPS (an endotoxin), leading to massive apoptosis and immune-mediated liver injury that resembles fulminant hepatic failure.

Ethanol-Induced Liver Injury : Chronic alcohol consumption is a major cause of liver disease, and this model is used to study the pathogenesis of alcoholic fatty liver, hepatitis, and fibrosis.

Table 1: Common In Vivo Models for Hepatotoxicity Studies

| Model | Inducing Agent(s) | Primary Mechanism of Injury | Relevance |

|---|---|---|---|

| Chemical-Induced Necrosis | Carbon Tetrachloride (CCl4) | Free radical generation, lipid peroxidation | Screening antioxidant and hepatoprotective agents. |

| Drug-Induced Liver Injury | Acetaminophen (APAP) | Depletion of glutathione, oxidative stress, mitochondrial damage | Studying mechanisms of DILI and potential antidotes. |

| Immune-Mediated Hepatitis | D-Galactosamine (D-GalN) & Lipopolysaccharide (LPS) | Sensitization to TNF-α, induction of apoptosis, inflammation | Investigating inflammatory liver failure and anti-inflammatory therapies. |

| Alcoholic Liver Disease | Ethanol | Oxidative stress, fatty acid synthesis, inflammation | Studying the progression of alcohol-related liver damage. |

Restoration of Hepatic Antioxidant Status

Antiviral Activities of this compound (In Silico and In Vitro Focus)

In addition to its potential role in hepatoprotection, this compound has been investigated for its antiviral properties, primarily through computational methods such as molecular docking and simulation studies. These in silico techniques are crucial in modern drug discovery for identifying potential lead compounds by predicting their interaction with specific biological targets, such as viral proteins.

Molecular docking is a computational tool used to predict how a small molecule, or ligand, binds to the active site of a target protein. This method helps to identify potential drug candidates by estimating the binding affinity and analyzing the interaction patterns between the ligand and the protein.

This compound, as a constituent of Tinospora cordifolia, has been included in in silico screenings against various viral targets. One prominent study focused on its potential against the Hepatitis A Virus (HAV), a pathogen that causes contagious liver infections. In this research, molecular docking was employed to analyze the binding interactions between this compound and key HAV proteins. Following initial docking, further computational analyses, such as molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, were performed. These advanced simulations provide a more dynamic picture of the protein-ligand complex, assessing its stability and providing a more refined estimation of binding free energy over time. this compound has also been identified as a phytochemical candidate for docking studies against key protein targets of SARS-CoV-2, the virus responsible for COVID-19.

The results from in silico studies suggest that this compound is a promising candidate for antiviral development. The molecular docking analysis against the Hepatitis A Virus (HAV) revealed that this compound binds efficiently to the viral protein target. Subsequent evaluation with MD simulations and MM/GBSA calculations further supported this finding, indicating that this compound forms a stable complex with the HAV protein, marking it as a strong potential drug candidate against this virus.

While specific binding energy values for this compound against SARS-CoV-2 proteins are not always detailed individually in broader screening studies, its inclusion in libraries of compounds tested against targets like the main protease (3CLpro) highlights its potential. For instance, a study analyzing compounds from a poly-herbal formulation listed Tinosporinone, another compound from Tinospora, as having a strong binding energy of -83.42 kcal/mol against the SARS-CoV-2 main protease, suggesting that compounds from this plant are of significant interest. The collective in silico evidence encourages further in vitro and in vivo validation of this compound as a potential antiviral agent.

Table 2: In Silico Antiviral Studies of this compound

| Compound | Viral Target | Computational Method(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| This compound | Hepatitis A Virus (HAV) | Molecular Docking, Molecular Dynamics (MD) Simulation, MM/GBSA | Binds efficiently with HAV protein; identified as a promising drug candidate. | |

| This compound | SARS-CoV-2 | Molecular Docking | Identified as a phytochemical candidate for screening against viral proteins. |

In Vitro Assessment of Viral Replication Inhibition

Pre-clinical investigations into the antiviral properties of this compound have primarily utilized computational models to predict its potential efficacy. In silico studies, specifically molecular docking, have been employed to explore the binding interactions between this compound and viral proteins. One such study highlighted the potential of this compound as a therapeutic agent against the Hepatitis A Virus (HAV). The research identified this compound as one of several phytochemicals from Tinospora cordifolia that could bind efficiently to HAV, suggesting it may interfere with the viral lifecycle.

These computational analyses serve as a foundational step, indicating that this compound is a promising drug candidate against Hepatitis A. However, it is crucial to note that these findings are predictive. Further in vitro studies, such as cell culture-based viral replication assays, are necessary to experimentally validate these computational predictions and to fully characterize the mechanism of viral inhibition.

Table 1: In Silico Assessment of this compound Against Hepatitis A Virus (HAV)

| Compound | Target Virus | Method | Finding | Source(s) |

|---|---|---|---|---|

| This compound | Hepatitis A Virus (HAV) | Molecular Docking | Showed efficient binding with HAV, suggesting potential as a promising drug candidate. | , |

Emerging and Other Pharmacological Activities of this compound

Beyond its investigated antiviral potential, this compound is being explored for a range of other pharmacological activities. These emerging areas of research focus on its potential role in metabolic diseases, cancer, and its interactions with specific enzymes, which could open new avenues for therapeutic development.

The anti-diabetic potential of this compound is inferred largely from studies on its plant of origin, Tinospora cordifolia, which is used in traditional medicine to manage diabetes. Extracts from Tinospora cordifolia, which contain a variety of compounds including diterpenoid lactones like this compound, have demonstrated anti-diabetic effects in preclinical models.

Mechanistic studies on these plant extracts suggest several potential pathways for glycemic control. For instance, extracts have been shown to promote glucose uptake in Ehrlich ascites tumor cells and inhibit α-amylase, a key enzyme in carbohydrate digestion. The alkaloid fraction of Tinospora cordifolia has been found to stimulate insulin (B600854) secretion in rat models. Furthermore, some constituents are reported to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis that enhances glucose uptake and insulin sensitivity.

While these findings from crude extracts and related compounds are promising, direct in vitro experimental evidence specifically demonstrating the effects of isolated this compound on glucose uptake in cell lines like 3T3-L1 adipocytes or on insulin sensitivity pathways is not yet extensively documented in the scientific literature. Further research is required to isolate and confirm the specific contribution of this compound to these anti-diabetic activities.

The potential of this compound as an anti-cancer agent is an emerging area of investigation, primarily linked to its activity as an enzyme inhibitor. A key mechanism for cancer therapy is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in tumor cells.

Recent research has identified this compound as an inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is a crucial enzyme in the purine (B94841) salvage pathway, which is essential for the synthesis of DNA and RNA. The inhibition of this enzyme can disrupt nucleic acid production, thereby impeding the rapid proliferation characteristic of cancer cells. This validated enzyme inhibition suggests a clear mechanism through which this compound could exert anti-proliferative effects.

In addition to this, computational studies have explored the interaction of this compound with key regulatory proteins in apoptosis, such as the anti-apoptotic protein Bcl-2. While these in silico models showed that other phytochemicals had a higher binding affinity for Bcl-2, the inclusion of this compound in such screenings indicates its recognition as a compound of interest in cancer research. However, direct in vitro studies evaluating the cytotoxic effects of this compound on various cancer cell lines and detailing its ability to induce apoptosis are needed to substantiate these potential anti-cancer mechanisms.

Detailed mechanistic studies have provided specific insights into the molecular interactions of this compound, particularly its ability to function as an enzyme inhibitor. The inhibitory constant (Kᵢ) is a critical measure of an inhibitor's potency, with a lower Kᵢ value indicating greater binding affinity and inhibitory strength.

An integrated study combining computational modeling with laboratory experiments has demonstrated that this compound is an inhibitor of human hypoxanthine-guanine phosphoribosyltransferase (HPRT). Through molecular docking, researchers predicted that this compound binds at the guanosine (B1672433) monophosphate (GMP) binding site of the HPRT protein. This in silico prediction was subsequently validated through an in vitro human HPRT inhibition assay, which confirmed its inhibitory potential. The study determined the inhibitory constant (Kᵢ) of this compound to be 0.368 µM. This demonstrates a significant, quantifiable interaction between the compound and a specific enzyme target relevant to cancer therapy.

Table 2: In Vitro Enzyme Inhibition Data for this compound

| Compound | Target Enzyme | Assay Type | Inhibitory Constant (Kᵢ) | Source(s) |

|---|---|---|---|---|

| This compound | Human Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | In Vitro Enzyme Inhibition Assay | 0.368 µM | , |

| HGPRT/TBrHGPRT1-IN-1 (Standard Inhibitor) | Human Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | In Vitro Enzyme Inhibition Assay | 0.032 µM | , |

Structure Activity Relationship Sar Studies and Analogue Development of Chasmanthin